

Spectroscopic data analysis of 4-Methoxyphenol (NMR, IR, UV-Vis)

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Compound of Interest		
Compound Name:	4-Methoxyphenol	
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A Guide to the Spectroscopic Analysis of 4-Methoxyphenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-Methoxyphenol** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The document details the interpretation of spectral data and provides comprehensive experimental protocols for each method, serving as a vital resource for the characterization of this compound.

Introduction to 4-Methoxyphenol

4-Methoxyphenol, also known as mequinol, is an organic compound with the chemical formula C₇H₈O₂. It is a derivative of hydroquinone where one of the phenolic hydroxyl groups is replaced by a methoxy group.[1] This compound presents as a colorless to white waxy solid and finds applications in dermatology as a skin depigmentation agent and in organic chemistry as a polymerization inhibitor.[2] Accurate structural elucidation and purity assessment are critical, for which spectroscopic methods are indispensable.

Spectroscopic Data Summary

The following sections provide a comprehensive overview of the spectroscopic data for **4-Methoxyphenol**. All quantitative data is summarized in the tables below for ease of reference



and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for **4-Methoxyphenol**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.8	m (multiplet)	4H	Aromatic protons (C ₂ -H, C ₃ -H, C ₅ -H, C ₆ -H)
~4.8-5.5	s (broad singlet)	1H	Phenolic hydroxyl proton (-OH)
~3.77	s (singlet)	3H	Methoxy protons (- OCH₃)
Solvent: CDCl ₃ . Data is representative and may vary slightly based on solvent and instrument field strength.[3]			

Table 2: 13C NMR Spectroscopic Data for 4-Methoxyphenol



Chemical Shift (δ) ppm	Assignment
~155.6	C4 (Carbon attached to -OCH3)
~154.5	C ₁ (Carbon attached to -OH)
~120.6	C ₃ , C ₅ (Aromatic CH)
~115.2	C ₂ , C ₆ (Aromatic CH)
~55.3	-OCH₃ (Methoxy carbon)
Solvent: CDCl ₃ . Data is representative and may vary slightly based on solvent and instrument field strength.[3]	

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Methoxyphenol

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (phenolic)
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1510	Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (aryl ether)
~1035	Strong	C-O stretch (methoxy)
~830	Strong	C-H bend (para-disubstituted aromatic)
Sample State: Solid (KBr pellet or thin film). Absorption values are typical ranges.		



UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Table 4: UV-Vis Absorption Maxima for **4-Methoxyphenol**

Wavelength (λ_max)	Solvent
222 nm	Acidic Mobile Phase
282 nm	Acidic Mobile Phase
Note: The pH of the mobile phase can affect the UV-Vis spectrum.[4][5]	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the 4-Methoxyphenol sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6]
 - For quantitative analysis, a known amount of an internal standard may be added.
 - Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean
 NMR tube to remove any particulate matter.[6]
 - Cap the NMR tube securely.
- Instrumentation and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
 - Wipe the outside of the tube before inserting it into the NMR spectrometer's magnet.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.



- Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the number of scans, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
- Acquire the spectrum.[6]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Process and list the peak positions for the ¹³C NMR spectrum.
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (approx. 5-10 mg) of 4-Methoxyphenol in a few drops of a volatile solvent like methylene chloride or acetone.[8]
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[8] If the resulting spectrum has peaks that are too intense, the film is too thick and should be remade with a more dilute solution.[8]
- Instrumentation and Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the clean, empty sample compartment (or a clean salt plate) to subtract atmospheric and instrumental interferences.



Place the sample-coated plate in the beam path and acquire the sample spectrum.[8] The
instrument measures the interference pattern of the infrared beam and performs a Fourier
transform to generate the spectrum.

Data Processing:

- The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Identify and label the wavenumbers of significant absorption bands.

Sample Preparation:

- Prepare a stock solution of 4-Methoxyphenol of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an appropriate buffer).
- Create a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
- The solvent used for the sample preparation will also serve as the blank reference.[9][10]
- Instrumentation and Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[10]
 - Select the desired wavelength range for the scan (e.g., 200-400 nm for 4-Methoxyphenol).
 - Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline correction.[9] This step zeros the instrument.
 - Rinse the cuvette with the sample solution before filling it.
 - Place the sample cuvette in the instrument and initiate the scan.
- Data Processing:



- The software will plot absorbance versus wavelength.
- Identify the wavelength(s) of maximum absorbance (λ_max).[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **4-Methoxyphenol**.



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Caption: Workflow for Spectroscopic Analysis of **4-Methoxyphenol**.



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